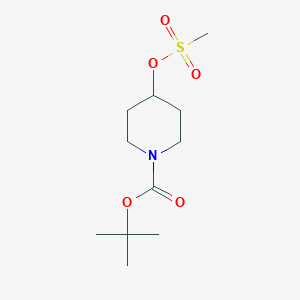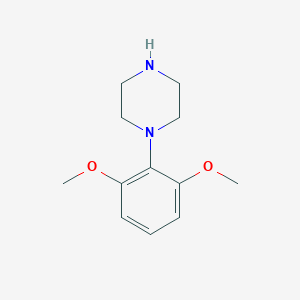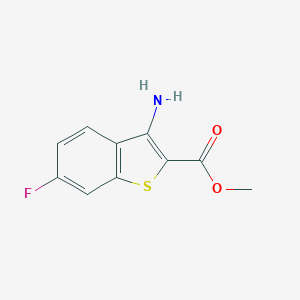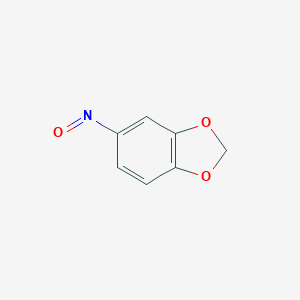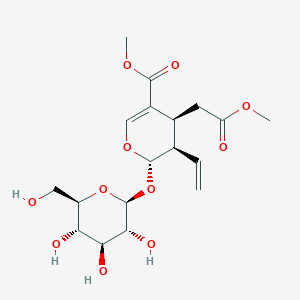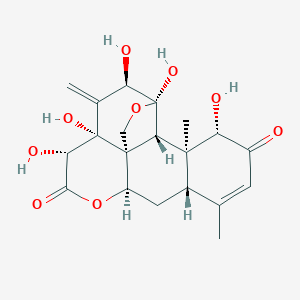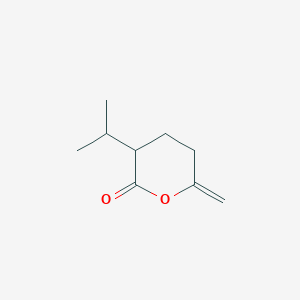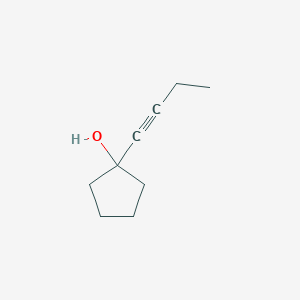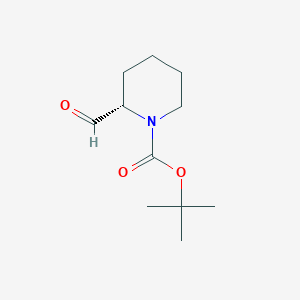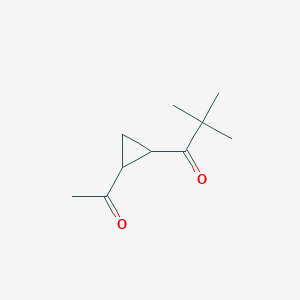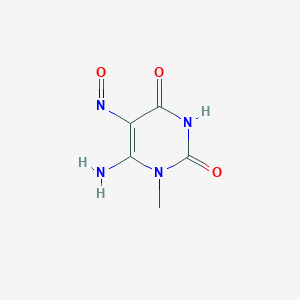
(R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane
概述
描述
®-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a chloromethyl group attached to a dioxolane ring, which is further substituted with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with chloromethylating agents under controlled conditions. One common method is the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of ®-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving high purity and yield.
化学反应分析
Types of Reactions
®-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Amino, thio, and alkoxy derivatives.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
科学研究应用
®-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ®-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The compound’s effects are mediated through pathways involving nucleophilic substitution and subsequent biochemical transformations.
相似化合物的比较
Similar Compounds
(S)-(-)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane: The enantiomer of ®-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane with similar chemical properties but different stereochemistry.
4-Chloromethyl-2,2-Dimethyl-1,3-Dioxane: A structurally related compound with a dioxane ring instead of a dioxolane ring.
4-Chloromethyl-2,2-Dimethyl-1,3-Dioxepane: Another related compound with a dioxepane ring.
Uniqueness
®-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane is unique due to its specific stereochemistry and the presence of the dioxolane ring, which imparts distinct reactivity and properties compared to its analogs. Its ability to undergo selective reactions and form stable derivatives makes it valuable in various applications.
属性
IUPAC Name |
(4R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPOTXLWPZOESZ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57044-24-3 | |
| Record name | 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057044243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(+)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTC27N3WX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (R)-(+)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane in the synthesis of (S)-3-aminopropane-1,2-diol?
A1: this compound serves as a protected form of the 1,2-diol moiety in (S)-3-aminopropane-1,2-diol. The reaction of (R)-epichlorohydrin with acetone, catalyzed by boron trifluoride etherate, forms this dioxolane derivative. This protection step is crucial as it allows for the subsequent azidation and reduction steps to occur selectively at the chloromethyl group without affecting the sensitive diol functionality [].
Q2: Are there alternative methods to synthesize (S)-3-aminopropane-1,2-diol? Why might this specific route be preferred?
A2: While other synthetic routes to (S)-3-aminopropane-1,2-diol might exist, the described method utilizing this compound offers several advantages. Firstly, it utilizes readily available starting materials like (R)-epichlorohydrin and acetone. Secondly, the use of a cyclic protecting group like the dioxolane provides good regioselectivity and allows for mild deprotection conditions []. These factors can contribute to higher yields and purity of the desired (S)-3-aminopropane-1,2-diol product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
